molecular formula C16H19N3O3 B1662659 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide CAS No. 314054-36-9

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide

Cat. No. B1662659
M. Wt: 301.34 g/mol
InChI Key: ZIMKJLALTRLXJO-UHFFFAOYSA-N
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Description

“N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide” is a compound that has been isolated from Phragmites australis . It has shown pronounced anti-inflammatory, antibacterial, antifungal, and antioxidant activity in pharmacological trials . It was also found to have protective effects on retinal ganglion cells following optic nerve crush .


Molecular Structure Analysis

The structure of the compound was confirmed by 1D (1H, 13C) and 2D homo- (COSY) and heteronuclear (HSQC, HMBC) NMR spectroscopy and mass spectrometry (MS) in electron-impact (EI) and laser-desorption (MALDI) modes with time-of-flight (TOF) detection of positive ions .


Physical And Chemical Properties Analysis

The compound was found to have high thermal stability as indicated by its mass spectrum obtained in EI mode . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

TrkB Receptor Activation in Mammalian Neurons

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) has been identified as a potent activator of the TrkB receptor in mammalian neurons. This discovery is significant due to the potential therapeutic uses of HIOC, especially in neurological applications (Setterholm et al., 2015).

Neuroprotection and Retinal Ganglion Cell Survival

A study demonstrated the protective effects of HIOC in an optic nerve crush (ONC) mouse model. Systemic treatment with HIOC notably increased the survival of retinal ganglion cells (RGCs) after ONC. These findings suggest the potential of HIOC in protecting RGCs and possibly in treating diseases involving RGC loss (Li et al., 2019).

Role in Early Brain Injury Post-Subarachnoid Hemorrhage

HIOC has shown promise in ameliorating early brain injury after experimental subarachnoid hemorrhage (SAH) in a rat model. The administration of HIOC activated the TrkB/ERK signaling cascade, reducing neuronal cell death and improving neurobehavioral outcomes. This suggests HIOC's potential as a treatment option for SAH and other stroke events (Tang et al., 2015).

Preservation of Blood-Brain Barrier Integrity

Research has indicated that HIOC can preserve the integrity of the blood-brain barrier (BBB) after SAH. By activating the TrkB/Akt pathway and increasing the expression of tight junction proteins, HIOC improved neurological deficits and reduced brain edema. This study underscores the importance of HIOC in preserving BBB integrity, which is crucial for the prognosis of SAH (Qi et al., 2019).

Neuroprotective Effects on Retinas

HIOC, a derivative of N-acetylserotonin (NAS), has been identified as having potent neurotrophic effects on retinas. It selectively activates the TrkB receptor with greater potency than NAS, protecting retinas from light-induced degeneration. Its ability to cross the blood-brain and blood-retinal barriers makes it a promising lead compound for treating retinal degenerative diseases (Shen et al., 2012).

properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKJLALTRLXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032115
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide

CAS RN

314054-36-9
Record name Hioc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
NA Setterholm, FE McDonald, JH Boatright… - Tetrahedron letters, 2015 - Elsevier
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) is a potent activator of the TrkB receptor in mammalian neurons and of interest because of its potential …
Number of citations: 8 www.sciencedirect.com
C Sidhu, P Lyuboslavsky, MA Chrenek… - … & Visual Science, 2015 - iovs.arvojournals.org
Purpose: Pressure waves due to explosions can damage the neurons of the eye and visual centers in the brain, leading to loss of vision. There are few treatments for such injuries that …
Number of citations: 0 iovs.arvojournals.org
PM Iuvone, FE McDonald… - 2019 - apps.dtic.mil
Pressure waves due to explosions can damage the neurons of the eye and visual centers in the brain, leading to visual function loss. There are currently few treatments for such injuries …
Number of citations: 2 apps.dtic.mil
Y Li, X Zhang, J Wang, JT Sellers, AP Boyd… - 2019 - europepmc.org
The aim of this study was to investigate the protective effects of systemically administered N-[2-(5-hydroxy-1H-indol-3-yl) ethyl]-2-oxopiperidine-3-carboxamide (HIOC) or …
Number of citations: 0 europepmc.org
H Miao, R Li, C Han, X Lu… - Journal of …, 2018 - journals.physiology.org
Intracerebral hemorrhage (ICH) is a devastating disease worldwide with increasing mortality. The present study investigated whether minocycline was neuroprotective and induced M2 …
Number of citations: 70 journals.physiology.org
X Luo, H Zeng, C Fang, BH Zhang - Neurochemical Research, 2021 - Springer
Neonatal hypoxic-ischemic encephalopathy (HIE) is one of the main causes of neonatal disability and death. As a derivative of N-acetylserotonin, N-[2-(5-hydroxy-1H-indol-3-yl) ethyl]-2-…
Number of citations: 17 link.springer.com
K Ji-He, G Xu-Dong, W Yi-Dian, K Xue-Wen - Neuroscience, 2023 - Elsevier
N-acetylserotonin (NAS) is a chemical intermediate in melatonin biosynthesis. NAS and its derivative N-(2-(5-hydroxy-1H-indol-3-yl) ethyl)-2-oxopiperidine-3-carboxamide (HIOC) are …
Number of citations: 5 www.sciencedirect.com
J Tang, Q Hu, Y Chen, F Liu, Y Zheng, J Tang… - Neurobiology of …, 2015 - Elsevier
N-[2-(5-hydroxy-1H-indol-3-yl) ethyl]-2-oxopiperidine-3-carboxamide (HIOC), an N-acetyl serotonin derivative, selectively activates tropomyosin-related kinase receptor B (TrkB). This …
Number of citations: 32 www.sciencedirect.com
S Dhakal, L He, P Lyuboslavsky, C Sidhu… - Journal of …, 2021 - liebertpub.com
Pressure waves from explosions or other traumatic events can damage the neurons of the eye and visual centers of the brain, leading to functional loss of vision. There are currently few …
Number of citations: 4 www.liebertpub.com
X Qi, J Liu, J Wu, Y Bi, C Han, G Zhang… - Cell …, 2019 - journals.sagepub.com
The integrity of the blood–brain barrier (BBB) plays a vital role in affecting the prognosis of subarachnoid hemorrhage (SAH). This study aimed to investigate activation of the …
Number of citations: 4 journals.sagepub.com

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